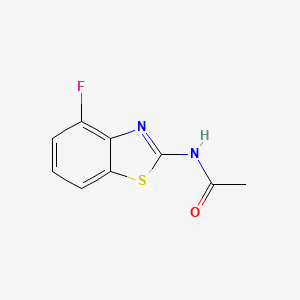

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceuticals

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has been explored as a lead compound in drug discovery due to its promising biological activities:

- Anticancer Activity : Research has shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-468) with GI50 values as low as 23.8 nM . These compounds may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activity. Studies indicate that this compound may inhibit bacterial growth by disrupting cell membranes or inhibiting essential bacterial enzymes .

Material Science

The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of novel materials. Its application in material science includes:

- Synthesis of Polymers : The compound can be used in the development of polymers with specific properties, enhancing their thermal stability and mechanical strength due to the presence of the benzothiazole moiety.

Biological Research

This compound is also being investigated for its potential mechanisms of action in biological systems:

- Inhibition of Enzymatic Activity : Studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression and microbial resistance . Understanding these interactions can lead to the development of more effective therapeutic agents.

Anticancer Activity Study

A study synthesized thirty-five new derivatives based on benzothiazole and evaluated their anticancer activity against breast cancer cell lines. Compounds exhibited varying degrees of efficacy, with some showing GI50 values under 40 nM . This highlights the potential of this compound as a scaffold for developing new anticancer drugs.

Antimicrobial Evaluation

In vitro studies have demonstrated that compounds derived from benzothiazole exhibit significant antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic functions .

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-(benzo[d]thiazol-2-yl)acetamide: Similar structure but lacks the fluorine atom.

N-(4-bromobenzo[d]thiazol-2-yl)acetamide: Contains a bromine atom instead of fluorine.

N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug design .

Actividad Biológica

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

This compound contains a benzothiazole moiety with a fluorine substitution at the para position relative to the acetamide group. The presence of fluorine is significant as it may enhance lipophilicity and biological interactions, potentially leading to improved therapeutic efficacy.

Chemical Formula : C9H8FN3OS

Molecular Weight : Approximately 225.24 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole : The initial step often includes the cyclization of 4-fluoroaniline with carbon disulfide.

- Acetamide Formation : The benzothiazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

This multi-step synthesis can be optimized for yield and purity based on specific laboratory conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds within the benzothiazole class can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cancer cell growth.

- Targeting Specific Enzymes : Research suggests that it can inhibit enzymes like PI3Kγ and CDK2, which are critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.

- Signal Transduction Interference : The compound can disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells through various apoptotic pathways.

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVJZVBRTQMUOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.